molecular formula C20H20ClNO4 B11388234 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide

Cat. No.: B11388234
M. Wt: 373.8 g/mol
InChI Key: OIJBPGMHXGTBPW-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a phenoxy group substituted with chlorine and methyl groups, along with two furan-2-ylmethyl groups attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide typically involves multiple steps. One common route starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is reacted with different aromatic furfural aldehydes to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy and furan groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen substitution reactions can occur at the chlorine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell walls and inhibits enzyme activity. The compound’s anthelmintic activity is attributed to its ability to interfere with the metabolic pathways of parasitic worms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide stands out due to its dual furan-2-ylmethyl groups, which enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H20ClNO4/c1-14-11-16(7-8-19(14)21)26-15(2)20(23)22(12-17-5-3-9-24-17)13-18-6-4-10-25-18/h3-11,15H,12-13H2,1-2H3

InChI Key

OIJBPGMHXGTBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl

Origin of Product

United States

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